
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Spectral Characterization and Docking Studies : Novel compounds, including thiadiazole derivatives, have been synthesized and characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory calculations were performed for structural optimization. The studies also included molecular docking to understand the antibacterial activity of these compounds, indicating potential applications in developing antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial Activity
- Antimicrobial Evaluation : Compounds derived from thiadiazole and thiophene showed variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of these compounds in creating new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Docking and Theoretical Studies
- Thermal and Structural Studies : A specific derivative was synthesized and characterized, demonstrating the compound's thermal stability and potential for further theoretical and application-based research. These findings suggest its use in materials science for developing stable compounds with specific desired properties (Karthik et al., 2021).
Anticancer and Antitumor Activities
- Antitumor and Anticancer Evaluation : Several studies synthesized and evaluated derivatives for antitumor and anticancer activities. Some compounds demonstrated significant inhibitory effects on various cancer cell lines, suggesting the therapeutic potential of these derivatives in oncology research (Syed, Ramappa, & Alegaon, 2013).
Miscellaneous Applications
- Dyeing Performance of Derivatives : The synthesis and characterization of thiadiazole derivatives for dyeing performance on nylon fabric were assessed, indicating the utility of these compounds in the textile industry for developing new dyes with specific properties (Malik, Patel, Tailor, & Patel, 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 1,3,4-thiadiazole ring , which is known to be a versatile moiety in medicinal chemistry and is found in a variety of therapeutically significant compounds . .
Mode of Action
Compounds containing a 1,3,4-thiadiazole ring are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Compounds containing a 1,3,4-thiadiazole ring have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the broad range of activities reported for compounds containing a 1,3,4-thiadiazole ring , it is possible that this compound could have multiple effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S2/c13-10-2-1-9(20-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-19-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEMJFZKJLUYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2996121.png)
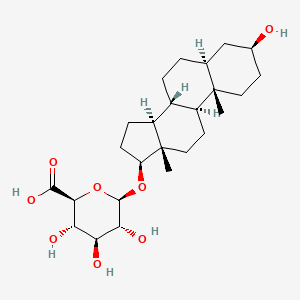
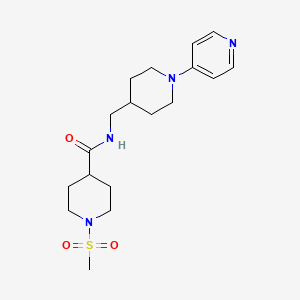
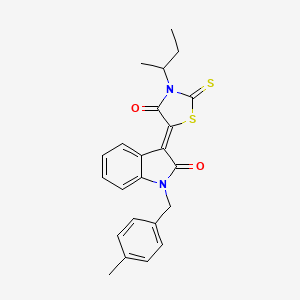
![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)
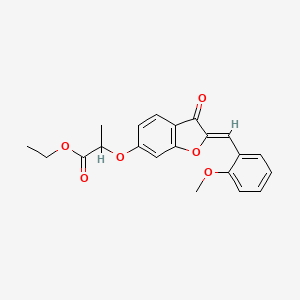
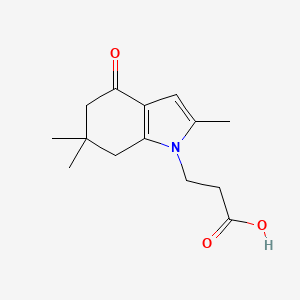
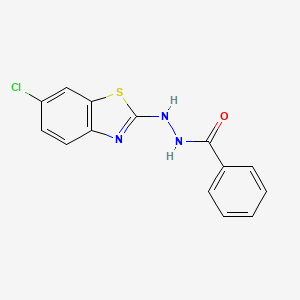
![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)
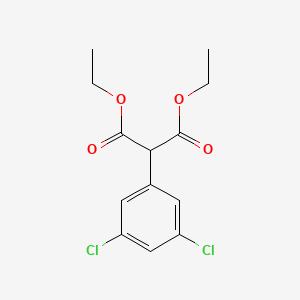
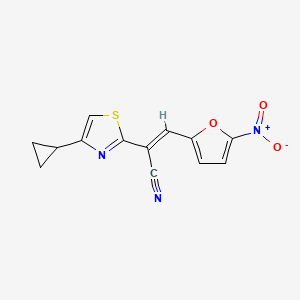
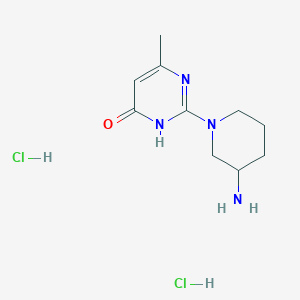

![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)